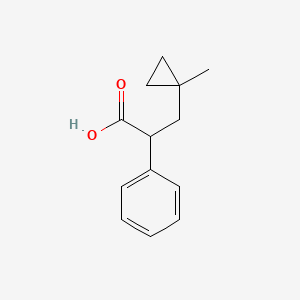

3-(1-Methylcyclopropyl)-2-phenylpropanoic acid

Description

Properties

IUPAC Name |

3-(1-methylcyclopropyl)-2-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(7-8-13)9-11(12(14)15)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUDNCZJNZHZOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CC(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(1-Methylcyclopropyl)-2-phenylpropanoic acid chemical structure and properties

Technical Monograph: 3-(1-Methylcyclopropyl)-2-phenylpropanoic Acid

Executive Summary 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid is a specialized carboxylic acid scaffold used primarily in medicinal chemistry as a lipophilic building block and a structural analog of 2-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Characterized by a sterically congested 1-methylcyclopropyl moiety pendant to a phenylacetic acid core, this molecule offers unique conformational constraints and metabolic stability profiles desirable in drug discovery.[1][2] This guide details its structural properties, synthetic pathways, and physicochemical characteristics.[1][2]

Chemical Identity & Structural Analysis

The compound is a derivative of hydrocinnamic acid (3-phenylpropanoic acid) where the alpha-carbon is substituted with a phenyl group (making it a 2-phenylpropanoic acid derivative) and the beta-position is modified with a 1-methylcyclopropyl group.[1][2]

Table 1: Chemical Identifiers

| Property | Value |

| IUPAC Name | 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid |

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.27 g/mol |

| SMILES | CC1(CC1)CC(C2=CC=CC=C2)C(=O)O |

| CAS Registry Number | Not widely listed; Analogous to 21231-73-2 (amino variant) |

| Chiral Center | C2 (Alpha-carbon) |

Structural Logic & Stereochemistry The molecule possesses a single chiral center at the C2 position, resulting in two enantiomers: (R) and (S).[1][2]

-

The Phenyl Ring : Provides aromatic pi-stacking capability and lipophilicity.[1][2]

-

The Carboxylic Acid : Serves as the polar head group, capable of hydrogen bonding and salt formation (pKa ≈ 4.5).[1][2]

-

The 1-Methylcyclopropyl Group : This is the critical structural feature.[1][2] The cyclopropyl ring acts as a bioisostere for isopropyl or ethyl groups but introduces significant ring strain (~27.5 kcal/mol) and rigidifies the side chain.[1][2] The 1-methyl substitution prevents metabolic oxidation at the tertiary carbon, enhancing stability compared to a simple isopropyl group.[1][2]

Figure 1: Functional decomposition of the 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid molecule.

Physicochemical Properties

Understanding the physical behavior of this compound is essential for formulation and assay development.[1][2]

Table 2: Predicted Physicochemical Parameters

| Parameter | Value (Predicted) | Significance |

| LogP (Octanol/Water) | 3.3 ± 0.4 | Highly lipophilic; likely to cross blood-brain barrier (BBB) and cell membranes efficiently.[1][2] |

| pKa (Acidic) | 4.5 ± 0.2 | Typical for alpha-phenyl carboxylic acids.[1][2] Exists as an anion at physiological pH (7.4).[1][2] |

| Polar Surface Area (PSA) | 37.3 Ų | Low PSA suggests good oral bioavailability.[1][2] |

| Boiling Point | ~320°C (760 mmHg) | High boiling point due to dimerization of carboxylic acids.[1][2] |

| Solubility | Low in water; High in DCM, DMSO, Ethanol | Requires organic co-solvents (DMSO) for biological stock solutions.[1][2] |

Synthetic Methodology

The synthesis of 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid requires constructing the carbon skeleton via alkylation of a phenylacetic acid derivative.[1][2] The following protocol is designed for high fidelity and reproducibility.

Retrosynthetic Analysis :

-

Synthons : Phenylacetic acid enolate (Nucleophile) + (1-Methylcyclopropyl)methyl halide (Electrophile).[1][2]

Experimental Protocol

Step 1: Preparation of Electrophile (1-(Bromomethyl)-1-methylcyclopropane) [1][2]

-

Reagents: (1-Methylcyclopropyl)methanol, Phosphorus Tribromide (PBr₃).[1][2]

-

Procedure: To a solution of (1-methylcyclopropyl)methanol in DCM at 0°C, add PBr₃ dropwise. Stir for 2 hours. Quench with NaHCO₃. Extract and distill.[1][2][3][4]

Step 2: Alkylation of Ethyl Phenylacetate

-

Reagents: Ethyl phenylacetate, Lithium Diisopropylamide (LDA), THF.[1][2]

-

Procedure:

-

Enolization : Cool anhydrous THF to -78°C under Nitrogen. Add LDA (1.1 eq). Add ethyl phenylacetate (1.0 eq) dropwise.[1][2] Stir for 30 min to generate the enolate.

-

Alkylation : Add 1-(bromomethyl)-1-methylcyclopropane (1.2 eq) dissolved in THF dropwise.

-

Warming : Allow the mixture to warm to room temperature over 4 hours.

-

Workup : Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[1][2][5] Purify via silica gel chromatography (Hexanes/EtOAc).

-

Step 3: Hydrolysis to Free Acid

-

Procedure: Dissolve the ester from Step 2 in THF/Water. Add LiOH (3 eq).[1][2] Stir at 50°C for 4 hours. Acidify with 1M HCl to pH 2.[1][2] Extract the free acid with DCM.[1][2]

Figure 2: Synthetic pathway for the production of 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid.

Analytical Characterization (Self-Validating Data)

To confirm the identity of the synthesized compound, the following spectral signatures must be observed.

¹H NMR (400 MHz, CDCl₃) Prediction:

-

δ 10.5-12.0 ppm (br s, 1H) : Carboxylic acid proton (exchangeable with D₂O).[1][2]

-

δ 3.65 ppm (dd, 1H) : Alpha-proton (C2-H).[1][2] The chemical shift is characteristic of a proton adjacent to both a phenyl ring and a carbonyl.[1][2]

-

δ 1.80-2.10 ppm (m, 2H) : Methylene bridge protons (C3-H₂).[1][2] Diastereotopic due to the chiral center at C2.[1][2]

-

δ 1.10 ppm (s, 3H) : Methyl group on the cyclopropane ring.[1][2]

-

δ 0.20-0.50 ppm (m, 4H) : Cyclopropyl ring protons.[1][2] Distinctive high-field signals.

Mass Spectrometry (ESI-):

Applications & Pharmacological Context

Drug Design Scaffold This molecule belongs to the class of 2-arylpropionic acids , structurally related to NSAIDs like Ibuprofen and Naproxen.[1][2][3]

-

COX Inhibition : The 2-phenylpropanoic acid moiety is a pharmacophore for Cyclooxygenase (COX) inhibition.[1][2] The addition of the bulky 1-methylcyclopropyl group may alter selectivity between COX-1 and COX-2 or improve metabolic stability by blocking beta-oxidation.[1][2]

-

Bioisosterism : The 1-methylcyclopropyl group is a rigid, lipophilic replacement for tert-butyl or isobutyl groups.[1][2] It is often used to improve the half-life of a drug candidate by reducing susceptibility to cytochrome P450 metabolism.[1][2]

Safety & Handling

-

Hazards : Irritant to eyes, respiratory system, and skin.[1][2]

-

Storage : Store in a cool, dry place. The carboxylic acid is stable, but protection from moisture is recommended to prevent caking.[1][2]

References

-

PubChem . 3-(1-methylcyclopropyl)-2-phenylpropanoic acid (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]

-

Organic Syntheses . Synthesis of 2-Phenylpropionic Acid. Org. Synth. 1976, 55,[1][2] 1. Available at: [Link][1][2]

Sources

- 1. 3-Cyclopropyl-2-methylpropanoic acid | C7H12O2 | CID 20260989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylpropanoic acids | Fisher Scientific [fishersci.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. WO2011086561A1 - Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts - Google Patents [patents.google.com]

- 5. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - 3-(1-methylcyclopropyl)-2-phenylpropanoic acid (C13H16O2) [pubchemlite.lcsb.uni.lu]

Cyclopropyl-containing phenylpropanoic acid derivatives for drug design

An In-Depth Technical Guide to Cyclopropyl-Containing Phenylpropanoic Acid Derivatives for Drug Design

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the cyclopropyl group has emerged from a structural curiosity to a cornerstone of rational drug design.[1][2] This three-membered carbocycle, characterized by its significant ring strain and unique electronic properties, offers a powerful toolkit for medicinal chemists to address common challenges in drug discovery, such as enhancing potency, improving metabolic stability, and fine-tuning physicochemical properties.[3][4][5] The inherent rigidity of the cyclopropyl ring can pre-organize a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity.[1][6] This guide provides an in-depth exploration of the application of the cyclopropyl group within the phenylpropanoic acid scaffold, a privileged structure in its own right, and offers a technical framework for researchers, scientists, and drug development professionals.

The unique electronic structure of the cyclopropane ring, with its "pseudo-double bond" character, allows for conjugation with adjacent π-systems, influencing the molecule's overall electronic profile.[3][4][5][6] Furthermore, the carbon-hydrogen bonds in a cyclopropane ring are shorter and stronger than those in alkanes, which can enhance metabolic stability by making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][7][8] This feature is particularly advantageous when the cyclopropyl group is used as a bioisosteric replacement for more metabolically labile groups, such as a gem-dimethyl or an ethyl group.[1][7]

This guide will delve into the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of cyclopropyl-containing phenylpropanoic acid derivatives, providing a comprehensive resource for leveraging this potent structural motif in drug design.

Strategic Incorporation of the Cyclopropyl Group into the Phenylpropanoic Acid Scaffold

The phenylpropanoic acid framework is a common feature in a variety of biologically active compounds. The incorporation of a cyclopropyl group can be strategically employed to modulate the properties of these molecules in several ways:

-

Conformational Restriction: The cyclopropyl group can act as a "conformational clamp," restricting the rotation around adjacent single bonds.[6] This can lock the molecule into a more defined three-dimensional shape, which can lead to higher binding affinity and selectivity for its biological target.[9]

-

Metabolic Blocking: By replacing a metabolically susceptible group with a more robust cyclopropyl ring, the metabolic stability of the drug candidate can be significantly improved, leading to a longer half-life and improved pharmacokinetic profile.[3][7]

-

Modulation of Physicochemical Properties: The cyclopropyl group can influence properties such as lipophilicity and pKa, allowing for the fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]

-

Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other chemical moieties, such as double bonds or even phenyl rings in certain contexts, offering a novel way to explore chemical space and intellectual property.[2][10]

Caption: Logical relationship of cyclopropyl benefits.

Synthetic Strategies for Cyclopropyl-Containing Phenylpropanoic Acid Derivatives

The synthesis of cyclopropyl-containing phenylpropanoic acid derivatives can be approached in two main ways: by constructing the cyclopropane ring on a pre-existing phenylpropanoic acid scaffold or by using a cyclopropyl-containing building block in the synthesis.

Direct Cyclopropanation Methods

Classic methods for the formation of a cyclopropane ring, such as the Simmons-Smith and Corey-Chaykovsky reactions, can be applied to appropriate alkene precursors.[11][12][13]

Simmons-Smith Reaction

The Simmons-Smith reaction involves the treatment of an alkene with a carbenoid, typically diiodomethane and a zinc-copper couple. This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction utilizes a sulfur ylide to transfer a methylene group to an α,β-unsaturated ester or other Michael acceptor.[14]

Synthesis via Cyclopropyl-Containing Building Blocks

An alternative and often more versatile approach is to use commercially available or readily synthesized cyclopropyl-containing building blocks. For example, 4-cyclopropylphenylalanine can serve as a starting material for further derivatization.

Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives

A general approach to 1-phenylcyclopropane carboxamide derivatives involves the α-alkylation of a 2-phenyl acetonitrile derivative with 1,2-dibromoethane, followed by hydrolysis of the nitrile to the carboxylic acid and subsequent amide coupling.[15]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. benchchem.com [benchchem.com]

- 9. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 11. researchgate.net [researchgate.net]

- 12. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The 1-Methylcyclopropyl Group: A Bioisosteric Strategy for Optimizing Isopropyl and tert-Butyl Moieties in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacological and pharmacokinetic profiles is a cornerstone of successful development campaigns. Bioisosterism, the replacement of a functional group with another that possesses similar physicochemical properties, stands as a powerful tool in this endeavor.[1][2] This guide provides a comprehensive technical overview of the 1-methylcyclopropyl group as a bioisostere for the commonly employed isopropyl and tert-butyl moieties. We will delve into the synthetic strategies for its incorporation, its profound impact on key drug-like properties including lipophilicity and metabolic stability, and its unique conformational attributes that can be leveraged to improve target engagement. This document is intended to serve as a practical resource for medicinal chemists and drug development professionals, offering field-proven insights and detailed methodologies to effectively utilize this valuable structural motif.

The Rationale for Bioisosteric Replacement: Moving Beyond Isopropyl and tert-Butyl

The isopropyl and tert-butyl groups are ubiquitous in medicinal chemistry, often utilized to introduce steric bulk, enhance lipophilicity, and fill hydrophobic pockets within target proteins. However, their utility can be hampered by several drawbacks:

-

Metabolic Liability: The C-H bonds of isopropyl and tert-butyl groups, particularly the methine proton of the isopropyl group, are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can lead to rapid clearance, the formation of undesired metabolites, and potential drug-drug interactions.[3]

-

Increased Lipophilicity: While often a desired effect, the introduction of these bulky alkyl groups can excessively increase lipophilicity, leading to poor aqueous solubility, off-target effects, and unfavorable pharmacokinetic profiles.[4]

-

Conformational Flexibility: The rotational freedom of the methyl groups in both isopropyl and tert-butyl moieties can sometimes be detrimental to optimal receptor binding, leading to an entropic penalty upon target engagement.[5]

The 1-methylcyclopropyl group has emerged as a compelling bioisosteric replacement to address these challenges. Its unique structural and electronic properties offer a nuanced approach to modulating molecular characteristics.[6]

Physicochemical and Pharmacokinetic Advantages of the 1-Methylcyclopropyl Moiety

The strategic substitution of an isopropyl or tert-butyl group with a 1-methylcyclopropyl moiety can confer several significant advantages to a drug candidate.

Enhanced Metabolic Stability

A primary driver for employing the 1-methylcyclopropyl group is its inherent resistance to oxidative metabolism. The C-H bonds on a cyclopropane ring are stronger and less accessible to CYP enzymes compared to their acyclic counterparts.[5] This is due to the increased s-character of the carbon orbitals in the strained ring system. The presence of the methyl group on the cyclopropane ring can further shield the ring from metabolic attack.[7] This enhanced stability often translates to a longer in vivo half-life and improved oral bioavailability.[8][9]

Modulated Lipophilicity

The 1-methylcyclopropyl group generally exhibits a lower lipophilicity (cLogP) compared to the tert-butyl group and a comparable or slightly lower lipophilicity than the isopropyl group. This reduction in lipophilicity can be advantageous in mitigating issues associated with high logP values, such as poor solubility and off-target promiscuity.[10]

Table 1: Comparative Physicochemical Properties of Isopropyl, tert-Butyl, and 1-Methylcyclopropyl Groups

| Group | Representative Structure | Approximate van der Waals Volume (ų) | Calculated LogP (cLogP) Contribution (Exemplary) |

| Isopropyl | -CH(CH₃)₂ | 45-55 | ~1.3 |

| tert-Butyl | -C(CH₃)₃ | 60-70 | ~1.7 |

| 1-Methylcyclopropyl | -C(CH₂)₂CH₃ | 50-60 | ~1.1 |

Note: cLogP contributions are estimations and can vary depending on the molecular context.

Conformational Restriction and Impact on Potency

The rigid, three-dimensional structure of the 1-methylcyclopropyl group imparts a significant conformational constraint on the molecule.[11] This can be beneficial in pre-organizing the ligand into a bioactive conformation for optimal binding to its target, thereby reducing the entropic penalty of binding and potentially increasing potency.[10][12] The fixed orientation of the methyl group and the cyclopropyl ring can also allow for more precise probing of hydrophobic pockets within a binding site.

Synthetic Strategies for the Introduction of the 1-Methylcyclopropyl Group

The incorporation of the 1-methylcyclopropyl moiety can be achieved through the synthesis of key building blocks, which are then integrated into the target molecule.

Synthesis of 1-Methylcyclopropanecarboxylic Acid

A versatile precursor, 1-methylcyclopropanecarboxylic acid, can be synthesized via a cyclopropanation reaction followed by hydrolysis.

Caption: Synthetic route to 1-methylcyclopropanecarboxylic acid.

Experimental Protocol: Synthesis of 1-Methylcyclopropanecarboxylic Acid [5]

-

Cyclopropanation: To a stirred solution of methacrylonitrile and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) in a suitable solvent (e.g., dichloromethane), add a concentrated aqueous solution of sodium hydroxide. Cool the mixture in an ice bath and add dibromomethane dropwise. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by GC-MS).

-

Work-up: Dilute the reaction mixture with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrolysis: To the crude 2,2-dibromo-1-methylcyclopropanecarbonitrile, add a mixture of concentrated sulfuric acid and water. Heat the mixture at reflux for several hours until the hydrolysis is complete.

-

Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methylcyclopropanecarboxylic acid. Further purification can be achieved by distillation or recrystallization.

Synthesis of (1-Methylcyclopropyl)methanamine

(1-Methylcyclopropyl)methanamine is a key building block for introducing the 1-methylcyclopropylmethyl moiety. It can be prepared from 1-methylcyclopropanecarbonitrile.

Caption: Workflow for a human liver microsomal stability assay.

Experimental Protocol: Human Liver Microsomal Stability Assay [1][2]

-

Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine human liver microsomes, phosphate buffer (pH 7.4), and the test compound. Pre-incubate the mixture at 37°C.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (cofactor).

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The half-life (t½) and intrinsic clearance (CLint) can be calculated from the slope of the resulting line.

Determination of Lipophilicity (cLogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. While it can be determined experimentally (e.g., shake-flask method), calculated LogP (cLogP) values are widely used in drug discovery for rapid assessment. [13][14][15] Procedure for cLogP Calculation:

Numerous software packages and online tools are available for the calculation of cLogP. These algorithms typically use a fragment-based approach, where the structure of the molecule is broken down into its constituent atoms and functional groups, and the logP is calculated by summing the contributions of each fragment. [14][15]

Conclusion

The 1-methylcyclopropyl group represents a valuable and often underutilized tool in the medicinal chemist's toolbox for lead optimization. Its ability to enhance metabolic stability, modulate lipophilicity, and impose beneficial conformational constraints makes it a superior alternative to isopropyl and tert-butyl groups in many contexts. By understanding the synthetic routes to key building blocks and employing rigorous in vitro evaluation, drug discovery teams can effectively leverage the unique properties of the 1-methylcyclopropyl moiety to design drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

References

-

Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

-

Mechanistic and kinetic studies of inhibition of enzymes. PubMed. [Link]

-

Bioisosterism in Drug Discovery and Development - An Overview. PubMed. [Link]

-

Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

-

(PDF) Bioisosterism in Drug Discovery and Development - An Overview. ResearchGate. [Link]

-

How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition? ResearchGate. [Link]

-

Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. ResearchGate. [Link]

-

Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

-

KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo. [Link]

-

80 Inhibition kinetics Structure-based enzyme mechanism studies are extremely useful for understanding the mechanism used by an. Rose-Hulman. [Link]

-

Experimental determination of the logP using the spectrophotometric method. Farmacia. [Link]

-

cLogP Calculation - Osiris Property Explorer. Organic Chemistry Portal. [Link]

- Method for preparing 1-methyl cyclopropane carboxylic acid.

-

ClogP Manual. Daylight. [Link]

-

Methyl effects on protein-ligand binding. PubMed. [Link]

- Method of preparing 1-methylcyclopropene and applying the same to plants.

-

Methyl Effects on Protein–Ligand Binding. PMC. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

Conformational features of secondary N-cyclopropyl amides. PubMed. [Link]

-

Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]

-

Bioisosteres of Common Functional Groups. [Link]

-

Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. PMC. [Link]

-

Test set ligands along with their IC50 values ranging from 0.5 μM to 58 μM. ResearchGate. [Link]

-

Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. MDPI. [Link]

-

In Vitro Pharmacology, ClogP, and Microsomal Stability for Compounds 15a−n. ResearchGate. [Link]

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journals. [Link]

-

Different roles for methyl groups in ligand–protein interactions and in... ResearchGate. [Link]

-

Idealised values for the potency (IC 50 ) of an inhibitor with... ResearchGate. [Link]

-

Conformational analysis and enzyme activity: models for amide hydrolysis. Henry Rzepa's Blog. [Link]

-

SAR and QSAR in Drug Discovery and Chemical Design—Some Examples. SpringerLink. [Link]

-

SAR of Medicinal Chemistry 1st by dk.pdf. Slideshare. [Link]

-

Methyl Effects on Protein-Ligand Binding. ResearchGate. [Link]

-

A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. [Link]

-

Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). ResearchGate. [Link]

-

Synthesis and conformational analysis of novel tertiary amides derived from N-[(S)-α-phenylethyl]-1,3-Imidazolidine. ResearchGate. [Link]

-

Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. RSC Publishing. [Link]

-

The conformational preference of s-cis amides. Ramachandran plots. Henry Rzepa's Blog. [Link]

-

Large-scale exploration of bioisosteric replacements on the basis of matched molecular pairs. PubMed. [Link]

-

Case Studies in SAR Analyses. Drug Design Org. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]

-

RSC Medicinal Chemistry. Lirias. [Link]

-

Bioisosteric Replacements. Chemspace. [Link]

-

Ligand-Protein Interactions: A Hybrid ab initio/Molecular Mechanics Computational Study. [Link]

-

Metabolically Stable tert-Butyl Replacement. PMC. [Link]

-

Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. PMC. [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. ctppc.org [ctppc.org]

- 3. Conformational analysis and enzyme activity: models for amide hydrolysis. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 4. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. researchgate.net [researchgate.net]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. lirias.kuleuven.be [lirias.kuleuven.be]

- 10. Case Studies in SAR Analyses - Drug Design Org [drugdesign.org]

- 11. Conformational features of secondary N-cyclopropyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]

- 15. ClogP Manual [daylight.com]

Metabolic Stability of 3-(1-Methylcyclopropyl)-2-phenylpropanoic Acid vs. Ibuprofen: A Structural and Mechanistic Analysis

Executive Summary

In the landscape of rational drug design, mitigating metabolic liabilities without compromising pharmacodynamic efficacy is a primary objective for medicinal chemists. Ibuprofen, a ubiquitous non-steroidal anti-inflammatory drug (NSAID), possesses a well-documented metabolic vulnerability: its isobutyl moiety is rapidly oxidized by hepatic Cytochrome P450 (CYP450) enzymes[1].

As a Senior Application Scientist, I frequently utilize bioisosteric replacement to engineer metabolic resilience. By substituting the isobutyl group of a standard profen scaffold with a 1-methylcyclopropyl group—yielding 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid—we fundamentally alter the thermodynamic landscape of the molecule's C-H bonds. This in-depth technical guide explores the causality behind this structural modification, detailing the mechanistic shift in metabolic stability, and provides a self-validating experimental framework for quantifying these changes in vitro.

Structural Pharmacology & Mechanistic Rationale

To understand the difference in metabolic stability between these two molecules, we must examine the atomic-level interactions between the drug substrates and the CYP450 catalytic cycle.

The Liability of Ibuprofen (Isobutyl Moiety)

Ibuprofen (2-(4-isobutylphenyl)propanoic acid) is predominantly cleared via Phase I metabolism driven by CYP2C9 [2]. The isobutyl chain contains a highly accessible tertiary carbon with a relatively low C-H bond dissociation energy (BDE) of approximately 96 kcal/mol. During the CYP450 catalytic cycle, the highly reactive Iron-Oxo intermediate (Compound I) easily performs a Hydrogen Atom Transfer (HAT) on this tertiary carbon. This initiates rapid aliphatic hydroxylation, yielding 2-hydroxyibuprofen and 3-hydroxyibuprofen, which are subsequently oxidized into inactive carboxyibuprofen[3].

The Cyclopropyl Advantage (1-Methylcyclopropyl Moiety)

Replacing the isobutyl group with a 1-methylcyclopropyl group acts as a metabolic shield. The cyclopropyl ring possesses unique orbital hybridization; the C-C bonds have high p-character, forcing the C-H bonds to adopt high s-character. This structural constraint raises the C-H Bond Dissociation Energy (BDE) to approximately 106 kcal/mol[4].

Because HAT is the rate-limiting step in CYP450-mediated oxidation, this 10 kcal/mol increase in activation energy effectively renders the cyclopropyl ring resistant to CYP450 degradation[5]. Furthermore, the addition of the 1-methyl group eliminates the only remaining tertiary proton, sterically shielding the ring and preventing enzymatic ring-opening (a phenomenon sometimes seen with unsubstituted cyclopropylamines).

Figure 1: Comparative metabolic pathways of Ibuprofen vs. its 1-methylcyclopropyl analog.

Comparative Metabolic Stability Profiling

By effectively shutting down the primary Phase I metabolic sink, the clearance profile of 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid shifts dramatically compared to ibuprofen.

-

Phase I (Oxidative Clearance): While ibuprofen is rapidly depleted by CYP2C9[1], the cyclopropyl analog resists aliphatic oxidation. Any residual Phase I metabolism is forced into much slower, thermodynamically unfavorable pathways, such as direct aromatic hydroxylation of the phenyl ring.

-

Phase II (Conjugative Clearance): Both molecules retain the 2-phenylpropanoic acid core. Consequently, both serve as substrates for Uridine 5'-diphospho-glucuronosyltransferases (specifically UGT2B7), which catalyze the formation of acyl glucuronides[3]. For the cyclopropyl analog, this Phase II pathway becomes the primary, albeit slower, route of clearance, resulting in a significantly prolonged systemic half-life.

Experimental Workflow: In Vitro Metabolic Stability Assessment

To empirically validate the metabolic resilience of the 1-methylcyclopropyl analog, we utilize a Human Liver Microsome (HLM) assay. The protocol below is designed as a self-validating system , ensuring that any observed stability is due to the molecule's intrinsic properties, not assay failure.

Causality-Driven Protocol: HLM Intrinsic Clearance ( )

-

System Validation (Controls):

-

Positive Control (High Clearance): Verapamil is used to confirm that the CYP450 enzymes in the HLM batch are highly active.

-

Negative Control (Low Clearance): Warfarin is used to confirm that the assay does not produce false-positive degradation.

-

-

Matrix Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4). Reasoning: This maintains physiological pH and provides the necessary ionic strength for optimal CYP folding.

-

Phase-Specific Activation:

-

For Phase I: Add a NADPH-regenerating system (NADP+, glucose-6-phosphate, and G6PDH). Reasoning: CYP450 enzymes require a constant supply of electron equivalents (NADPH) to drive the reduction of the Iron-Oxo complex.

-

For Phase II (Optional but recommended for profens): Add Alamethicin (50 µg/mg protein) and UDPGA (2 mM). Reasoning: UGT enzymes are located on the luminal side of the endoplasmic reticulum; Alamethicin creates pores in the microsomal vesicles, allowing the UDPGA cofactor to reach the UGT active site.

-

-

Incubation & Quenching: Spike the substrates (Ibuprofen and the cyclopropyl analog) at 1 µM. Incubate at 37°C. Extract aliquots at 0, 5, 15, 30, 45, and 60 minutes. Quench immediately in 3 volumes of ice-cold acetonitrile containing an internal standard. Reasoning: Cold organic solvent instantly denatures the metabolic enzymes, halting the reaction at precise timepoints.

-

Analysis: Centrifuge at 15,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to track the exponential decay of the parent compound.

Figure 2: Standardized workflow for in vitro HLM metabolic stability assessment.

Quantitative Data Presentation

The table below summarizes the theoretical pharmacokinetic parameters derived from the structural differences and in vitro assay expectations.

| Parameter | Ibuprofen | 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid | Mechanistic Driver |

| Primary Metabolic Route | Phase I (CYP2C9 Aliphatic Oxidation) | Phase II (UGT2B7 Acyl Glucuronidation) | Elimination of tertiary C-H bond; High cyclopropyl BDE (~106 kcal/mol). |

| Hepatic Intrinsic Clearance ( | High (> 40 µL/min/mg protein) | Low (< 10 µL/min/mg protein) | Steric shielding and thermodynamic resistance to CYP450 Compound I HAT. |

| In Vitro Half-Life ( | Short (~15 - 30 mins in HLM) | Prolonged (> 120 mins in HLM) | Shift from rapid oxidative clearance to slower conjugative clearance. |

| Major Circulating Metabolites | 2-hydroxy, 3-hydroxy, and carboxyibuprofen | Parent compound, Acyl glucuronide | Blockade of the isobutyl oxidation cascade. |

Conclusion & Future Perspectives

The comparative analysis of ibuprofen and 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid perfectly illustrates the power of physical organic chemistry in drug design. By understanding the enzymatic machinery of CYP2C9 and the thermodynamic properties of C-H bonds, we can rationally engineer molecules that bypass primary metabolic sinks. The 1-methylcyclopropyl group serves as a premier bioisostere for alkyl chains, offering a robust strategy to lower intrinsic clearance, prolong half-life, and potentially reduce the dosing frequency required for therapeutic efficacy.

References

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Role of Cytochrome P450 2C9 in COVID-19 Treatment: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. evitachem.com [evitachem.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: The Role of gem-Methyl Cyclopropyl Groups in Blocking CYP450 Oxidation

Executive Summary

In the optimization of small molecule therapeutics, metabolic instability driven by Cytochrome P450 (CYP450) oxidation is a primary cause of attrition.[1] The installation of gem-dimethyl cyclopropyl moieties has emerged as a high-impact bioisosteric strategy to block metabolic "soft spots." Unlike simple alkylation or halogenation, this motif offers a dual mechanism of action: it raises the bond dissociation energy (BDE) of vulnerable C-H bonds to thermodynamically unfavorable levels (~106 kcal/mol) and introduces precise steric occlusion.[1] Furthermore, it effectively averts the suicide inhibition pathways often associated with unsubstituted cyclopropylamines.[1] This guide details the mechanistic basis, synthetic installation, and experimental validation of this moiety in drug discovery.[1]

The Metabolic Challenge: CYP450 and the "Soft Spot"

Cytochrome P450 enzymes typically initiate metabolism via a Hydrogen Atom Transfer (HAT) mechanism. The high-valent Iron-Oxo species (Compound I) abstracts a hydrogen atom from a carbon center, creating a carbon-centered radical that rapidly rebounds to form a hydroxylated product.

The Thermodynamic Vulnerability

The rate of HAT is exponentially dependent on the C-H Bond Dissociation Energy (BDE).[1]

-

Secondary Alkyl C-H (

): ~98 kcal/mol (Highly Vulnerable) -

Cyclopropyl C-H (

): ~106 kcal/mol (Resistant)

This ~8 kcal/mol difference creates a significant activation energy barrier, effectively "masking" the site from CYP450 interrogation.[1]

The "Suicide Inhibition" Trap

While cyclopropyl groups are stable, cyclopropylamines (where N is attached to the ring) can act as mechanism-based inactivators (suicide inhibitors).

-

Mechanism: CYP450 performs a Single Electron Transfer (SET) on the nitrogen.

-

Outcome: The resulting radical cation triggers rapid ring opening, forming a reactive intermediate that covalently binds to the CYP450 heme or apoprotein.[1]

-

The gem-Dimethyl Solution: Installing a gem-dimethyl group on the cyclopropyl ring prevents this ring-opening sequence or sterically blocks the initial SET, converting a toxicity liability into a stability asset.

Mechanistic Deep Dive

The following diagram illustrates the divergent pathways between standard alkyl oxidation, cyclopropylamine suicide inhibition, and the stability conferred by the gem-dimethyl cyclopropyl motif.

Figure 1: Mechanistic divergence of CYP450 interactions. Note the gem-dimethyl group (Green path) effectively halts both clearance and toxicity pathways.

Case Studies in Drug Design

Nirmatrelvir (Paxlovid) & Boceprevir

The gem-dimethylcyclopropylproline motif is the structural cornerstone of both Boceprevir (HCV) and Nirmatrelvir (COVID-19).[2]

-

Role: It replaces a standard proline or spiro-system.

-

Effect: The gem-dimethyl group fills the S2 hydrophobic pocket of the protease (increasing potency) while simultaneously rendering the proline ring metabolically inert to CYP3A4 oxidation.

-

Synthetic Feasibility: Scalable synthesis of this complex chiral fragment was achieved via enzymatic desymmetrization (Schering-Plough/Codexis), demonstrating that this complex motif is viable for ton-scale manufacturing.[1]

BMS HCV NS5B Inhibitors (The "Rescue")

Bristol-Myers Squibb (BMS) encountered a critical liability with a cyclopropyl moiety in their NS5B inhibitor program.

-

Problem: The unsubstituted cyclopropyl group underwent bioactivation, forming glutathione (GSH) adducts via ring opening.[1]

-

Solution: Replacement with a gem-dimethyl cyclopropyl group.[3][4]

-

Result: The methylation prevented the formation of reactive intermediates, completely eliminating the GSH adducts while maintaining potency.[1] This serves as a textbook example of using this motif to "rescue" a lead series.

Decision Framework for Medicinal Chemists

Use this decision tree to determine when to deploy the gem-dimethyl cyclopropyl bioisostere.

Figure 2: Strategic decision tree for implementing gem-dimethyl cyclopropyl groups in lead optimization.

Experimental Protocols

To validate the efficacy of this strategy, the following protocols must be executed.

Microsomal Stability Assay ( )

Objective: Quantify the reduction in intrinsic clearance.

-

Preparation: Prepare 10 mM stock of test compound (DMSO).

-

Incubation:

-

Mix liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

-

Add test compound (final conc. 1

M) and pre-incubate at 37°C for 5 min. -

Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

-

-

Sampling: Aliquot 50

L at -

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

yields- .

Reactive Metabolite Trapping (GSH Adducts)

Objective: Confirm that gem-dimethylation has eliminated bioactivation (essential if nitrogen is present).

-

Incubation: Follow the stability protocol above, but fortify the mixture with 5 mM Glutathione (GSH) (or KCN for hard electrophiles, though GSH is preferred for safety).

-

Control: Run a parallel incubation without NADPH (negative control).

-

Analysis: Analyze via LC-MS/MS using a Neutral Loss scan (loss of 129 Da for GSH adducts) or precursor ion scanning.

-

Interpretation: The presence of GSH adducts in the parent cyclopropyl compound vs. their absence in the gem-dimethyl analogue confirms the "blocking" of the suicide inhibition pathway.

Synthetic Methodologies

Installation of the gem-dimethyl cyclopropyl group often requires specific carbenoid chemistry.

Modified Simmons-Smith

-

Reagents: Diethylzinc (

), Diiodomethane ( -

Application: Best for converting alkenes to cyclopropanes.

-

Note: For gem-dimethyl specifically, the reaction often uses isopropylidene transfer reagents or specific ylides.[1]

Corey-Chaykovsky Reaction

-

Reagents: Trimethylsulfoxonium iodide + Strong Base (NaH).

-

Application: Converts

-unsaturated ketones/esters into cyclopropanes.[1]

Enzymatic Desymmetrization (Industrial Scale)

-

Reference: The Schering-Plough/Codexis route for Boceprevir.

-

Process: Uses an engineered monoamine oxidase (MAO-N) to desymmetrize a gem-dimethyl cyclopropyl amine precursor. This is the gold standard for generating chiral gem-dimethyl cyclopropyl building blocks at scale.

References

-

Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 2018.[1] Link

-

Cycloalkane and cycloalkene C-H bond dissociation energies. J. Am. Chem. Soc., 2006.[1][5][6] Link

-

Discovery of Nirmatrelvir (PF-07321332): A Potent, Selective, and Orally Bioavailable Inhibitor of the SARS-CoV-2-3CL Protease. Journal of Medicinal Chemistry, 2022.[1] Link

-

Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism. Frontiers in Chemistry, 2017.[1] Link

-

Production-Scale Synthesis of gem-Dimethylcyclopropylproline. Drug Hunter, 2022.[1] Link

Sources

- 1. comporgchem.com [comporgchem.com]

- 2. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. experts.umn.edu [experts.umn.edu]

- 6. Cycloalkane and cycloalkene C-H bond dissociation energies - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Conformational Restriction of Phenylpropanoic Acid using Cyclopropyl Linkers

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phenylpropanoic acid (PPA) and its derivatives represent a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, the inherent conformational flexibility of the propanoic acid side chain often presents challenges in achieving high target affinity and selectivity. This guide explores the strategic use of cyclopropyl linkers to enforce conformational restriction upon the PPA scaffold. By incorporating the small, rigid cyclopropane ring, the rotational degrees of freedom in the side chain are effectively eliminated, "locking" the molecule into distinct, low-energy conformations. This strategy can lead to significant gains in biological potency, improved selectivity against off-targets, and enhanced metabolic stability.[3][4] We will delve into the synthetic methodologies for creating these rigid analogs, analyze the resulting stereochemical and physicochemical consequences, and examine case studies that validate this approach in modern drug discovery.

Part 1: The Strategic Imperative for Conformational Restriction

The Phenylpropanoic Acid Scaffold: A Profile in Flexibility

The 3-phenylpropanoic acid motif is a cornerstone in the design of various biologically active molecules, from nonsteroidal anti-inflammatory drugs (NSAIDs) to agonists for nuclear receptors like PPARs.[1][5] Its structure consists of a phenyl ring connected to a three-carbon carboxylic acid chain. The therapeutic utility of this scaffold stems from its ability to present key pharmacophoric features—an aromatic ring for hydrophobic or π-stacking interactions and a carboxylic acid for hydrogen bonding or salt bridge formation—in a specific spatial arrangement to interact with a biological target.

The primary challenge with the PPA scaffold lies in its flexibility. Free rotation can occur around the Cα-Cβ and Cβ-Cγ single bonds of the propanoic acid chain, allowing the molecule to adopt a multitude of conformations in solution. When such a flexible ligand binds to a receptor, it must adopt a single, "bioactive" conformation. This process is entropically unfavorable, as the molecule loses significant conformational freedom, which translates to a penalty in binding free energy.

Caption: The transition from a flexible to a rigid scaffold minimizes the entropic cost of binding.

The Goals of Conformational Restriction

The deliberate reduction of a molecule's flexibility is a cornerstone tactic in medicinal chemistry.[4] By engineering rigidity into the PPA scaffold, we aim to:

-

Enhance Potency: Pre-organizing the ligand into its bioactive conformation minimizes the entropic penalty upon binding, leading to a more favorable binding affinity (and thus higher potency).[6]

-

Improve Selectivity: A rigid analog is less likely to adopt the conformations required to bind to off-targets, leading to improved selectivity and a better safety profile.[7]

-

Increase Metabolic Stability: Certain flexible conformations may be more susceptible to metabolism by enzymes like cytochrome P450s. Locking the molecule into a metabolically stable conformation can increase its half-life.[8]

Part 2: The Cyclopropyl Group: A Unique Tool for Rigidity

The cyclopropane ring is far more than a simple three-carbon linker. Its unique structural and electronic properties make it an exceptionally valuable tool in drug design.[9][10]

-

Inherent Rigidity: The three carbon atoms are coplanar, creating a rigid triangular structure that serves as an excellent anchor to lock relative substituent positions.[7]

-

Unique Electronic Character: The C-C bonds in cyclopropane have significant p-character due to ring strain, allowing the ring to electronically conjugate with adjacent π-systems, such as a phenyl ring.[3][6] This property allows it to act as a bioisostere for alkenes or even phenyl rings in some contexts.[7][11]

-

Metabolic Robustness: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by CYP enzymes.[8]

When incorporated into the PPA backbone, the cyclopropyl group replaces the Cα and Cβ carbons and their single bond, creating 2-phenylcyclopropane-1-carboxylic acid. This fusion eliminates the key rotational bonds, resulting in two distinct and stable diastereomers: cis and trans.

Caption: Cyclopropanation of the PPA backbone eliminates rotational freedom, yielding distinct isomers.

Part 3: Synthesis of Cyclopropyl-Phenylpropanoic Acid Analogs

The synthesis of 2-phenylcyclopropane-1-carboxylic acid and its derivatives is well-established, with several reliable routes available to medicinal chemists. A common and efficient strategy begins with an α,β-unsaturated carbonyl compound, such as cinnamic acid or its esters.

Representative Synthetic Workflow: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a stereospecific method for converting alkenes to cyclopropanes and is well-suited for this transformation.[12]

Caption: A typical workflow for the synthesis and separation of cyclopropyl-PPA isomers.

Detailed Experimental Protocol: Synthesis of (±)-trans-2-Phenylcyclopropane-1-carboxylic Acid

This protocol is adapted from established literature procedures.[13][14][15]

Step 1: Cyclopropanation of Ethyl Cinnamate

-

To a stirred solution of diethylzinc (1.1 M in toluene, 120 mL, 132 mmol) in anhydrous dichloromethane (200 mL) under a nitrogen atmosphere at 0 °C, add diiodomethane (10.7 mL, 132 mmol) dropwise over 30 minutes.

-

Stir the resulting mixture for an additional 20 minutes at 0 °C.

-

Add a solution of ethyl cinnamate (20.0 g, 113.5 mmol) in dichloromethane (50 mL) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (150 mL).

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2-phenylcyclopropane-1-carboxylate as a mixture of diastereomers.

Step 2: Hydrolysis to the Carboxylic Acid

-

Dissolve the crude ester in ethanol (250 mL).

-

Add a solution of sodium hydroxide (13.6 g, 340 mmol) in water (100 mL).

-

Heat the mixture to reflux and maintain for 4 hours.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (200 mL) and wash with diethyl ether (2 x 100 mL) to remove any non-acidic impurities.

-

Cool the aqueous layer to 0 °C and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.

-

Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry to yield crude 2-phenylcyclopropane-1-carboxylic acid.

Step 3: Isomer Separation

-

The separation of cis and trans isomers can often be achieved by fractional crystallization. The trans isomer is typically less soluble.[15]

-

Recrystallize the crude acid mixture from hot water or a solvent system like toluene/hexanes. The less soluble trans-2-phenylcyclopropane-1-carboxylic acid will crystallize out upon cooling, while the cis isomer remains in the mother liquor.

-

Purity should be assessed by NMR spectroscopy and melting point analysis (m.p. of trans isomer: 86-88 °C).[14]

Part 4: Impact on Physicochemical and ADME Properties

Introducing a cyclopropyl group significantly alters the molecule's profile beyond just its shape.

| Property | Flexible PPA | Cyclopropyl-PPA Analog | Rationale & Impact [cite] |

| Metabolic Stability | Prone to oxidation at the benzylic position (Cβ). | Generally enhanced. | The strong C-H bonds of the cyclopropane ring are resistant to CYP-mediated oxidation.[6][8] |

| Lipophilicity (cLogP) | Moderate | Often slightly increased. | The addition of a CH2 group increases hydrocarbon character, which can impact solubility and permeability. |

| Aqueous Solubility | Variable | May decrease. | Increased lipophilicity and a rigid, crystalline structure can reduce aqueous solubility. |

| Permeability | Good | Generally maintained or improved. | The rigid structure can reduce the energy barrier for membrane transit. Fused cyclopropanes can increase permeability.[16] |

| Protein Binding | Variable | Highly context-dependent. | Changes in shape and lipophilicity directly influence binding to plasma proteins like albumin. |

Part 5: Biological Activity & Structure-Activity Relationship (SAR)

The true test of the conformational restriction strategy lies in its impact on biological activity. The separation of the PPA-cyclopropyl scaffold into distinct cis and trans isomers provides a powerful tool for probing the required geometry for receptor binding. Often, a significant difference in activity is observed between the two isomers, with one being substantially more potent.

Case Study: NMDA Receptor Antagonists

In a study developing antagonists for the N-methyl-D-aspartate (NMDA) receptor, cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid (AP5) were synthesized. This work demonstrated that restricting the flexible backbone led to potent and selective antagonists. While the potency was slightly lower than other rigid analogs, the study validated that the cyclopropane scaffold could effectively mimic a bioactive conformation.[17] The distinct stereochemistry of the cyclopropyl-fused analogs was critical for achieving the desired pharmacological profile.

Case Study: Ethylene Biosynthesis Inhibitors

trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) is a known inhibitor of ethylene biosynthesis in plants, acting as a structural analog of a natural substrate.[18] This highlights how a conformationally restricted PPA analog can achieve high specificity for an enzyme's active site. Computational docking studies of these analogs help rationalize their inhibitory activity and guide the design of more potent derivatives.[18]

| Compound Family | Target / Application | Key Finding | Reference |

| Peptides with c3diPhe | Peptide conformation | The cyclopropane analog of phenylalanine strongly induces β-turn and 3(10)-helix conformations. | [19] |

| AP5 Analogs | NMDA Receptor Antagonism | Cyclopropyl-based conformational restriction yielded potent and selective antagonists. | [17] |

| PCCA | Ethylene Biosynthesis Inhibition | The trans isomer is a specific inhibitor, demonstrating the importance of stereochemistry. | [18] |

| Proteasome Inhibitors | Enzyme Inhibition | Cyclopropyl-based restriction was used to probe the bioactive conformation of inhibitors at the transition state. | [20] |

Part 6: Advanced Characterization and Computational Insights

Confirming the conformation and understanding the energetic landscape of these rigid analogs is crucial.

-

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like NOESY, can be used to confirm the relative stereochemistry (cis vs. trans) by measuring through-space proton-proton proximities. For unambiguous structural determination, single-crystal X-ray diffraction provides the definitive solid-state conformation.[19][20]

-

Computational Modeling: Quantum mechanical calculations are employed to investigate the intrinsic conformational preferences of these molecules.[21] By calculating the energies of different conformers, researchers can predict the most stable structures and understand the energy barriers between them, providing a theoretical rationale for the observed biological activity.[22]

Conclusion

The conformational restriction of the phenylpropanoic acid scaffold using a cyclopropyl linker is a powerful and field-proven strategy in drug design. This approach directly addresses the entropic cost associated with the binding of flexible ligands, often translating into significant gains in potency and selectivity. The unique electronic and metabolic properties of the cyclopropyl group provide additional advantages, making it a favored tool for medicinal chemists. Through robust synthetic routes and detailed characterization, the development of these rigid analogs allows for a precise exploration of structure-activity relationships, ultimately leading to the design of superior therapeutic agents.

References

- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025). European Journal of Medicinal Chemistry.

- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19).

- Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.

- Kumar, A. K. (2015). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications.

- Metabolism of cyclopropyl groups. (2021). Hypha Discovery Blogs.

- Charette, A. B. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.

- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). MDPI.

- New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease.

- Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. (2020). Journal of Medicinal Chemistry.

- Aliphatic Rings as Bioisosteres of Phenyl Ring. (n.d.). PharmaBlock.

- Formaggio, F., et al. (2005). Preferred 3D-structure of peptides rich in a severely conformationally restricted cyclopropane analogue of phenylalanine. PubMed.

- Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. (n.d.).

- trans-2-Phenylcyclopropane-1-carboxylic acid. (2024). ChemBK.

- Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. (2012). Journal of Medicinal Chemistry.

- Nomura, M., et al. (2003).

- Crisma, M., et al. (2006). Conformational analysis of a cyclopropane analogue of phenylalanine with two geminal phenyl substituents. PubMed.

- Ma, B., et al. (2013). Investigation of the Noncovalent Binding Mode of Covalent Proteasome Inhibitors around the Transition State by Combined Use of Cyclopropylic Strain-Based Conformational Restriction and Computational Modeling. Journal of Medicinal Chemistry.

- (a) Conformational restriction by steric effects due to the structural... (n.d.).

- 2-Phenylcyclopropane-1-carboxylic acid. (n.d.). PubChem.

- Ortwine, D. F., et al. (n.d.). Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid. PubMed.

- Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof. (n.d.).

- The impact of conformer quality on learned representations of molecular conformer ensembles. (2025). arXiv.

- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.).

- Sparks, S. M., et al. (2017). Exploration of phenylpropanoic acids as agonists of the free fatty acid receptor 4 (FFA4): Identification of an orally efficacious FFA4 agonist. PubMed.

- Phenylpropanoic acid. (n.d.). Wikipedia.

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. scientificupdate.com [scientificupdate.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. chembk.com [chembk.com]

- 15. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]

- 16. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ffhdj.com [ffhdj.com]

- 19. Preferred 3D-structure of peptides rich in a severely conformationally restricted cyclopropane analogue of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Conformational analysis of a cyclopropane analogue of phenylalanine with two geminal phenyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The impact of conformer quality on learned representations of molecular conformer ensembles [arxiv.org]

3-(1-Methylcyclopropyl)-2-phenylpropanoic Acid: A Core Building Block for Next-Generation GPR40 Agonists

An In-Depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM) due to its unique mechanism of action: potentiating glucose-dependent insulin secretion (GDIS).[1][2] This offers a significant advantage over traditional insulin secretagogues by minimizing the risk of hypoglycemia.[3][4] The phenylpropanoic acid scaffold has been a cornerstone in the development of synthetic GPR40 agonists. This technical guide delves into the strategic rationale for employing a specific, rationally designed building block, 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid , in the discovery of novel GPR40 agonists. We will explore the underlying signaling mechanisms of GPR40, the strategic importance of the cyclopropyl moiety in medicinal chemistry, and provide detailed, field-proven protocols for the synthesis and biological evaluation of compounds derived from this core structure. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of innovative therapies for metabolic diseases.

GPR40 (FFAR1): A Validated Target for Glucose-Dependent Insulin Secretion

GPR40 is a G-protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[5][6][7] Its natural ligands are medium and long-chain free fatty acids (FFAs), which play a crucial role in modulating insulin secretion.[3][8] The activation of GPR40 by FFAs or synthetic agonists does not stimulate insulin release at low glucose levels; instead, it significantly amplifies insulin secretion only when blood glucose is elevated.[4][9] This glucose-dependent mechanism is the primary driver of therapeutic interest in GPR40, as it promises effective glycemic control without the dangerous risk of hypoglycemia associated with therapies like sulfonylureas.[3][10]

While the therapeutic premise is strong, the development of GPR40 agonists has faced challenges. The clinical development of TAK-875, a promising agonist, was terminated in Phase III trials due to concerns about liver toxicity.[1][11] This setback has underscored the need for novel chemical scaffolds and building blocks that can yield agonists with improved safety profiles, particularly concerning hepatotoxicity, while retaining high potency and efficacy.[[“]][13]

The Dual Signaling Axis of GPR40: From Insulin to Incretins

The therapeutic efficacy of a GPR40 agonist is dictated by its ability to engage specific downstream signaling pathways. The receptor's activation is not monolithic; it can signal through two distinct G-protein-mediated cascades, often depending on the agonist's specific pharmacology (e.g., partial vs. full agonist).

-

The Gαq Pathway (Primary Insulin Secretion): This is the canonical signaling pathway for GPR40 in pancreatic β-cells.[14][15] Upon agonist binding, GPR40 couples to Gαq/11, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][14] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+), which elevates cytosolic Ca2+ levels and promotes the exocytosis of insulin granules.[3][15]

-

The Gαs Pathway (Incretin-Mediated Amplification): Certain potent agonists, often classified as "full agonists" or "AgoPAMs" (Agonist-Positive Allosteric Modulators), can also induce GPR40 to couple with Gαs.[6][16] This pathway is particularly relevant in the enteroendocrine L-cells of the gut. Gαs activation stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[16] Elevated cAMP levels trigger the secretion of incretin hormones, most notably glucagon-like peptide-1 (GLP-1).[3][17] GLP-1 then acts on its own receptor on pancreatic β-cells to further amplify insulin secretion, contributing to a more robust glycemic control.[16]

A successful building block for a next-generation agonist should ideally lead to compounds that can effectively modulate both pathways for maximal therapeutic benefit.

The Phenylpropanoic Acid Scaffold: A Privileged Structure

The 2-phenylpropanoic acid motif is a well-established "privileged scaffold" in GPR40 agonist design.[18][19] Its prevalence is evident in numerous clinical and preclinical candidates, including AMG 837 and AM-1638.[20][21] The key structural features contributing to its success are:

-

Carboxylic Acid Headgroup: This acidic moiety is critical for interacting with key basic residues within the GPR40 binding pocket, serving as the primary anchor point for the ligand.

-

Aromatic Core: The phenyl ring engages in hydrophobic and π-stacking interactions within the receptor, providing a stable foundation for activity.

-

Propanoic Acid Linker: The two-carbon linker between the acid and the phenyl ring provides the optimal spatial orientation for the key pharmacophoric elements to engage with the receptor.[22]

Rationale for the 3-(1-Methylcyclopropyl) Building Block

The selection of the 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid scaffold is a deliberate medicinal chemistry strategy aimed at overcoming the limitations of earlier agonists and enhancing pharmacological properties. The introduction of the 1-methylcyclopropyl group is not arbitrary; it is a design choice rooted in established principles to confer specific advantages.

Causality Behind the Experimental Choice:

-

Conformational Rigidity: Flexible alkyl chains can adopt numerous conformations, many of which are not optimal for receptor binding. This conformational entropy comes at a thermodynamic cost upon binding. A cyclopropyl group acts as a "conformational lock," restricting the rotation of the side chain. This pre-organizes the molecule into a more favorable conformation for binding to GPR40, potentially leading to a significant increase in potency.

-

Improved Metabolic Stability: Straight alkyl chains are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The strained ring system of the cyclopropyl group is generally more resistant to such metabolic pathways, which can lead to a longer plasma half-life and improved pharmacokinetic profile.

-

Vectorial Exploration of Lipophilic Pockets: The GPR40 binding site contains deep lipophilic pockets. The cyclopropyl group provides a well-defined three-dimensional shape that can effectively probe these pockets. The addition of the methyl group on the cyclopropane ring acts as a further probe, allowing for fine-tuning of the interaction within the binding site to maximize van der Waals contacts and displace unfavorable water molecules, thereby enhancing binding affinity.

-

Modulation of Physicochemical Properties: The introduction of this sp³-rich, non-polar moiety can be used to modulate the overall lipophilicity (cLogP) of the molecule. This is a critical parameter for balancing potency with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including reducing the potential for off-target effects like liver toxicity.[18][23]

Synthetic Strategy and Methodology

The synthesis of the target scaffold can be achieved through a robust and scalable synthetic route. The following protocol outlines a reliable method for its preparation.

Protocol 5.1: Synthesis of 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid

Step 1: Synthesis of (1-Methylcyclopropyl)methanol

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of 1-methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add lithium aluminum hydride (LiAlH₄) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting white precipitate and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield (1-methylcyclopropyl)methanol, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(Bromomethyl)-1-methylcyclopropane

-

Dissolve the (1-methylcyclopropyl)methanol (1.0 eq) from Step 1 in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise.

-

Allow the reaction to stir at room temperature for 12 hours.

-

Pour the reaction mixture onto ice water and extract with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the bromide.

Step 3: Alkylation of Diethyl Phenylmalonate

-

In a flame-dried flask under nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) to anhydrous dimethylformamide (DMF).

-

Cool to 0 °C and add a solution of diethyl phenylmalonate (1.0 eq) in DMF dropwise.

-

Stir the mixture for 30 minutes at room temperature until gas evolution ceases.

-

Add the 1-(bromomethyl)-1-methylcyclopropane (1.05 eq) from Step 2.

-

Heat the reaction mixture to 60 °C and stir overnight.

-

Cool to room temperature, quench with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 4: Hydrolysis and Decarboxylation

-

Dissolve the purified malonate ester from Step 3 in ethanol.

-

Add a solution of potassium hydroxide (KOH) (5.0 eq) in water.

-

Heat the mixture to reflux and stir for 6 hours.

-

Cool the reaction and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 1-2 with concentrated HCl at 0 °C.

-

Heat the acidified mixture to 100 °C for 2 hours to effect decarboxylation.

-

Cool to room temperature and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid .

Biological Evaluation Cascade

Once synthesized, compounds derived from the core building block must be subjected to a rigorous biological evaluation cascade to determine their potency, efficacy, and mechanism of action.

Protocol 6.1: Primary Screening - In Vitro Assays

A. Calcium Flux Assay (Gαq Pathway)

-

Cell Culture: Plate HEK293 cells stably expressing human GPR40 into 384-well black, clear-bottom plates.[24]

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37 °C.

-

Compound Addition: Prepare serial dilutions of the test compound. Use a fluorescent imaging plate reader (e.g., FLIPR) to add the compound solutions to the wells.

-

Data Acquisition: Measure the fluorescence intensity immediately before and after compound addition for approximately 3-5 minutes.

-

Analysis: Calculate the increase in fluorescence relative to baseline. Plot the response against compound concentration and fit to a four-parameter logistical equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

B. cAMP Accumulation Assay (Gαs Pathway)

-

Cell Culture: Plate CHO-K1 cells stably co-expressing human GPR40 and a CRE-luciferase reporter construct in 384-well white plates.

-

Assay Protocol: Starve cells in serum-free media. Treat cells with serial dilutions of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.

-

Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or LANCE).

-

Analysis: Convert the signal to cAMP concentration. Plot the results against compound concentration to determine the EC₅₀ for the Gαs-mediated response.

Protocol 6.2: Secondary Screening - Cell-Based Functional Assays

A. Glucose-Stimulated Insulin Secretion (GSIS) Assay

-